molecular formula C24H19NO4 B12887395 4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one

4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12887395
M. Wt: 385.4 g/mol
InChI Key: CBEAZKUTRQYCPU-KGENOOAVSA-N
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Description

4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a benzylidene moiety attached to an oxazole ring

Preparation Methods

The synthesis of 4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2-(benzyloxy)-4-methoxybenzaldehyde with 2-phenyloxazole-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol or methanol. The mixture is heated under reflux to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents like bromine or nitric acid, leading to the formation of halogenated or nitrated derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for the construction of various heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be utilized in the production of specialty chemicals, dyes, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with molecular targets, such as enzymes or receptors, through various pathways. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one include other benzylidene derivatives and oxazole-containing molecules These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Some similar compounds include:

  • 4-(Benzyloxy)benzaldehyde
  • 2-Phenyloxazole
  • 4-Methoxybenzylidene derivatives

These compounds can be compared based on their chemical structures, reactivity, and applications in various fields of research.

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

(4E)-4-[(4-methoxy-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C24H19NO4/c1-27-20-13-12-19(22(15-20)28-16-17-8-4-2-5-9-17)14-21-24(26)29-23(25-21)18-10-6-3-7-11-18/h2-15H,16H2,1H3/b21-14+

InChI Key

CBEAZKUTRQYCPU-KGENOOAVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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